molecular formula C16H15N3O4 B2745757 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034462-56-9

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2745757
CAS No.: 2034462-56-9
M. Wt: 313.313
InChI Key: ONBCLFKTPKVZPB-UHFFFAOYSA-N
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Description

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetically designed organic compound with a unique structure that bridges various functional groups. This compound's diverse applications in fields such as medicinal chemistry and materials science highlight its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic synthesis. Typically, the synthesis begins with the preparation of the pyrrolopyridine ring, followed by the introduction of the furan and carboxamide groups. Standard organic reactions like Friedel-Crafts acylation, nucleophilic substitution, and amidation are employed. Reaction conditions often involve the use of specific catalysts like Lewis acids or bases, precise temperature control, and solvent systems optimized to facilitate each reaction step.

Industrial Production Methods

Industrial-scale production might involve continuous flow chemistry techniques to enhance yield and reduce reaction times. Optimization of parameters like solvent choice, reaction temperature, and pressure is critical. Moreover, the use of green chemistry principles, such as minimizing waste and using eco-friendly solvents, is becoming increasingly significant.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is reactive towards a variety of chemical transformations:

  • Oxidation: : Can be oxidized to form higher oxidation state products using agents like potassium permanganate or chromium trioxide.

  • Reduction: : Undergoes reduction with hydrogen gas over a palladium catalyst to form reduced derivatives.

  • Substitution: : Subject to nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reduction: : Hydrogen gas (H2), palladium on carbon (Pd/C).

  • Substitution: : Halogenated reagents, strong nucleophiles like organolithium or Grignard reagents.

Major Products Formed

Depending on the type of reaction, products may include oxidized derivatives, reduced compounds, or substituted carboxamides. The specific functional groups formed are dictated by the reagents and reaction conditions employed.

Scientific Research Applications

Chemistry

This compound finds use in organic synthesis as a building block for complex molecules, serving as a precursor for heterocyclic compounds. Its unique structure makes it valuable in developing novel pharmaceuticals.

Biology

In biological research, it is utilized in studying enzyme interactions and as a probe in biochemical assays. Its reactivity allows it to form covalent bonds with active sites, aiding in the elucidation of enzymatic mechanisms.

Medicine

Medically, the compound's derivatives may exhibit pharmacological properties such as anti-inflammatory or anti-cancer activity. Its potential in drug design and development is under investigation.

Industry

In industry, it may be used in the manufacture of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide.

  • Pyrrolopyridine derivatives.

  • Furan carboxamides.

Uniqueness

Compared to other similar compounds, this compound stands out due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in various applications, from pharmaceuticals to materials science.

Properties

IUPAC Name

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-9-8-12(10(2)23-9)14(20)18-6-7-19-15(21)11-4-3-5-17-13(11)16(19)22/h3-5,8H,6-7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBCLFKTPKVZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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